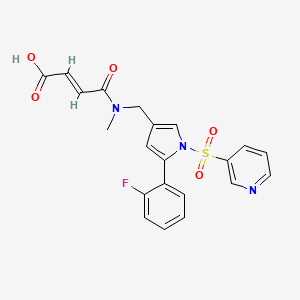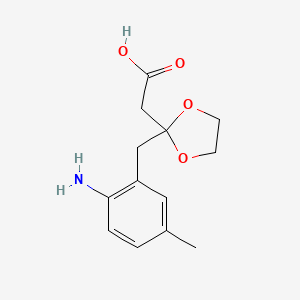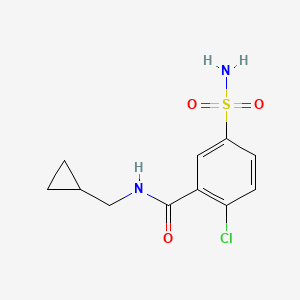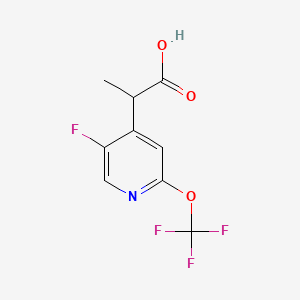
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C6HF9O6. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both fluorine and trifluoromethoxy groups. These groups impart significant electron-withdrawing effects, making the compound highly reactive and useful in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares similar structural features but lacks the propanoic acid group, which affects its reactivity and applications.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another similar compound used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
2-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid: This compound has a biphenyl structure, which provides different chemical properties and applications.
Uniqueness
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart significant electron-withdrawing effects. This makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H7F4NO3 |
|---|---|
Poids moléculaire |
253.15 g/mol |
Nom IUPAC |
2-[5-fluoro-2-(trifluoromethoxy)pyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c1-4(8(15)16)5-2-7(14-3-6(5)10)17-9(11,12)13/h2-4H,1H3,(H,15,16) |
Clé InChI |
DMXAYTSYZIVEEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NC=C1F)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

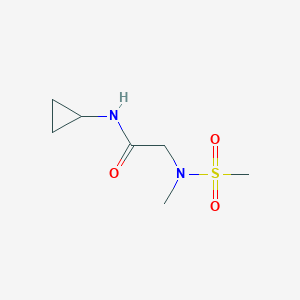
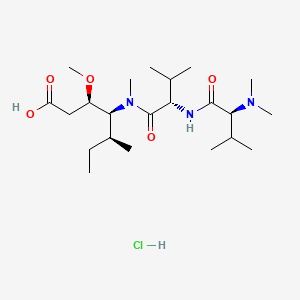
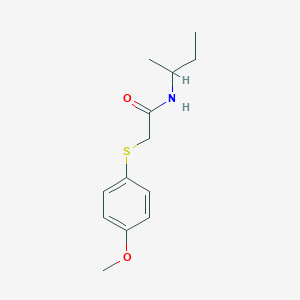
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14899048.png)
